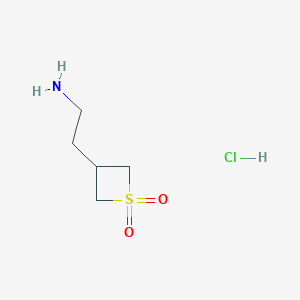
3-(2-Aminoethyl)thietane 1,1-dioxide hydrochloride
説明
3-(2-Aminoethyl)thietane 1,1-dioxide hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO2S and its molecular weight is 185.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(2-Aminoethyl)thietane 1,1-dioxide hydrochloride, also known as thietane dioxide, is a sulfur-containing compound that has garnered attention for its potential biological activities. This compound is structurally related to taurine, a naturally occurring amino acid with significant roles in the central nervous system and various physiological processes. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.
- IUPAC Name: this compound
- CAS Number: 1803581-09-0
- Molecular Formula: C5H10ClNOS2
- Molecular Weight: 179.76 g/mol
The biological activity of this compound is hypothesized to involve several mechanisms:
- Neuroprotective Effects: Similar to taurine, this compound may exert neuroprotective effects by modulating neurotransmitter systems and protecting neuronal cells from oxidative stress.
- Calcium Channel Modulation: Preliminary studies suggest that it may influence voltage-gated calcium channels, which are critical in various cellular signaling pathways.
Neuroprotective Properties
Research indicates that compounds similar to this compound exhibit neuroprotective properties. For instance, taurine has been shown to protect against excitotoxicity in neuronal cultures. This protective effect may extend to thietane derivatives, suggesting their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Antispasmodic Activity
A recent study demonstrated that thietane derivatives could exhibit antispasmodic effects on isolated rabbit jejunum tissues. The compounds were found to reduce acetylcholine-induced contractions in a concentration-dependent manner, indicating their potential utility in gastrointestinal disorders .
| Compound | IC50 (μg/mL) | Effect |
|---|---|---|
| D-Phy-ALA | 61.3 | Antispasmodic |
| L-Phy-ALA | 68.9 | Antispasmodic |
| D-ALA | 81.56 | Antispasmodic |
| L-ALA | 89.30 | Antispasmodic |
Study on Neuroprotection
In a study examining the protective effects of thietane derivatives on neuronal cells subjected to oxidative stress, researchers found that these compounds significantly reduced cell death rates compared to control groups. The mechanism was attributed to the modulation of glutamate receptors and enhanced antioxidant activity .
Gastrointestinal Studies
In another investigation focusing on gastrointestinal activity, compounds similar to 3-(2-Aminoethyl)thietane were tested for their ability to inhibit contractions induced by acetylcholine in isolated rabbit jejunum tissues. Results indicated that these compounds could effectively block contractions, providing a basis for their use in treating conditions like irritable bowel syndrome .
特性
IUPAC Name |
2-(1,1-dioxothietan-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S.ClH/c6-2-1-5-3-9(7,8)4-5;/h5H,1-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKKYPVKQYFIMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1(=O)=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803581-09-0 | |
| Record name | 3-(2-aminoethyl)-1lambda6-thietane-1,1-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















